molecular formula C21H17FN4O2S B11445581 N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11445581
M. Wt: 408.5 g/mol
InChI Key: OYSHZRJPTMIZLP-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the acetamidophenyl group: This step involves the acylation of aniline derivatives.

    Addition of the fluorophenyl group: This can be done through a substitution reaction using fluorobenzene derivatives.

    Final assembly: The final step involves coupling the intermediate products to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with similar compounds such as:

  • N-(3-acetamidophenyl)-6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(3-acetamidophenyl)-6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H17FN4O2S/c1-12-19(20(28)24-17-5-3-4-16(10-17)23-13(2)27)29-21-25-18(11-26(12)21)14-6-8-15(22)9-7-14/h3-11H,1-2H3,(H,23,27)(H,24,28)

InChI Key

OYSHZRJPTMIZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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